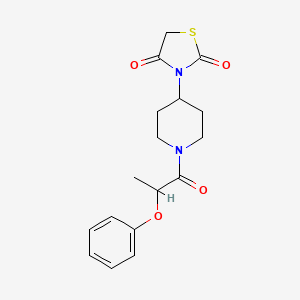

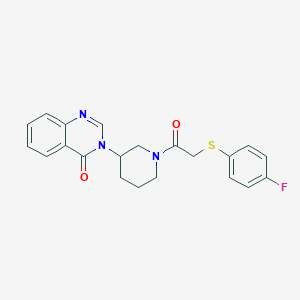

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a type of thiazolidinone . Thiazolidinone is a biologically important five-membered heterocyclic ring having almost all types of biological activities . This compound is offered by Benchchem for CAS No. 2309599-11-7.

Chemical Reactions Analysis

Thiazolidinones, such as the compound , are known to exhibit various types of biological activities . They can undergo various chemical reactions, but specific reactions involving “this compound” are not detailed in the retrieved sources.Scientific Research Applications

Antimicrobial Activity

3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione and its derivatives have been extensively researched for their antimicrobial properties. Studies show that these compounds exhibit significant activity against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Additionally, some derivatives demonstrate excellent antifungal activity against fungi like Aspergillus niger and A. flavus (Prakash et al., 2011). Derivatives of thiazolidine-2,4-dione, when combined with other molecular structures, have also shown promise in antibacterial and antifungal applications (Jat et al., 2006).

Anticancer Properties

Some derivatives of this compound have been explored for their potential anticancer activity. For instance, certain N-substituted indole derivatives have shown efficacy in inhibiting topoisomerase-I enzyme, which is crucial in cancer therapy, specifically in treating breast cancer cell lines (Kumar & Sharma, 2022).

Bioactive Multitargeting Agents

Due to its ability to bind to a variety of protein targets, thiazolidine-2,4-dione, a core component of this compound, is a key focus in medicinal chemistry for developing bioactive multitargeting agents. This property is critical in creating compounds that can address multiple pathological processes simultaneously (Marc et al., 2021).

Antidiabetic Potential

Thiazolidine-2,4-dione derivatives, including those related to this compound, have been synthesized and evaluated for their antidiabetic properties. They are known to reduce blood glucose levels, making them potential candidates for treating type 2 diabetes (Kadium et al., 2022).

Anti-Inflammatory Applications

Some derivatives have shown significant anti-inflammatory properties. For example, certain synthesized compounds based on thiazolidine-2,4-dione moiety have been evaluated for their ability to inhibit nitric oxide production and inducible nitric oxide synthase activity, which are key factors in inflammatory diseases (Ma et al., 2011).

Future Directions

The compound “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” could potentially be used in the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and it could be a basic building block for making a protein degrader library .

Mechanism of Action

Target of Action

The primary target of this compound is DNA gyrase , a type of topoisomerase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria . This compound is also a functionalized cereblon ligand, which is used in the development of Thalidomide-based PROTACs .

Mode of Action

This compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect . It is also intended to have activity against current quinolone-resistant bacterial strains . The compound is amenable for linker attachment via reductive amination, which is a key step in the development of protein degrader libraries .

Biochemical Pathways

The compound’s interaction with DNA gyrase can affect the DNA replication process in bacteria, leading to their death . This makes it a potent antibacterial agent. Moreover, the thiazolidinedione moiety of the compound is aimed to include additional anti-pathogenicity by preventing biofilm formation .

Pharmacokinetics

These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance, and potentially improve the compound’s bioavailability .

Result of Action

The compound shows promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains . This suggests that it could be effective in treating a variety of bacterial infections.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of biofilms can impact the compound’s antibacterial activity. The compound’s design includes features intended to counteract this, such as the ability to prevent biofilm formation .

Biochemical Analysis

Biochemical Properties

The biochemical properties of PPTD are not fully understood yet. It is known that the thiazolidinedione moiety in PPTD is intended to include additional anti-pathogenicity by preventing biofilm formation

Molecular Mechanism

The molecular mechanism of PPTD is not fully understood. It is known that the thiazolidinedione moiety in PPTD is intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .

Properties

IUPAC Name |

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12(23-14-5-3-2-4-6-14)16(21)18-9-7-13(8-10-18)19-15(20)11-24-17(19)22/h2-6,12-13H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDYDTHGZBTLSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)N2C(=O)CSC2=O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2383391.png)

![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)

![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2383395.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)

![N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride](/img/structure/B2383404.png)